3-Fluorofluoranthene
Description
General Context of Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs) in Contemporary Chemistry
Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) represent a significant and expanding area of contemporary chemical research. mdpi.com The introduction of fluorine atoms into a PAH scaffold can dramatically alter the parent molecule's electronic, physical, and chemical properties. mdpi.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to enhanced thermal stability, and altered lipophilicity. mdpi.com These modifications make F-PAHs attractive candidates for a range of applications, including the development of advanced materials such as organic semiconductors, liquid crystals, and fluorescent probes. rsc.org
The study of F-PAHs also provides fundamental insights into chemical bonding and reactivity. The selective introduction of fluorine allows for the fine-tuning of a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing materials with specific electronic and photophysical properties. nih.gov Computational studies on fluoroarenes, for instance, investigate the scope and regioselectivity of hydrodefluorination reactions, providing a deeper understanding of C-F bond activation, which is a key aspect of their chemistry. rsc.org
Significance of Fluoranthene (B47539) Derivatives in Fundamental Chemical Investigations
Fluoranthene and its derivatives are a particularly important subclass of PAHs, distinguished by their unique fused-ring system that includes both a five-membered and a six-membered ring. rsc.org This structure results in interesting photophysical properties, including strong fluorescence. rsc.org Consequently, fluoranthene derivatives have been extensively investigated for their applications in organic electronics and materials science. rsc.orgrsc.org
Recent research has highlighted the use of fluoranthene derivatives as hole-transporting materials in perovskite solar cells, contributing to high power conversion efficiencies. rsc.org Furthermore, their electron-rich nature makes them suitable for detecting electron-deficient molecules, such as nitroaromatic compounds, through fluorescence quenching mechanisms. acs.org The synthesis of various fluoranthene derivatives, often through methods like the Suzuki-Miyaura cross-coupling reaction, allows for the systematic investigation of structure-property relationships. nih.gov These studies are crucial for understanding how different substituents and substitution patterns influence the electronic and optical properties of the fluoranthene core.
Research Trajectory and Future Perspectives for 3-Fluorofluoranthene Studies
While extensive research has been conducted on fluoranthene and its many derivatives, dedicated studies on this compound are less common. However, based on the broader context of F-PAH and fluoranthene research, a clear research trajectory and future perspectives can be outlined.
Future investigations are likely to focus on the precise synthesis of this compound to enable a thorough characterization of its properties. The strategic placement of the fluorine atom at the 3-position is expected to significantly influence the molecule's electronic distribution and, consequently, its photophysical behavior. nih.gov Detailed spectroscopic and computational analyses will be crucial to understand these effects.
A key area of future research will be the exploration of this compound as a building block in materials science. Its potential as a blue-light-emitting material in organic light-emitting diodes (OLEDs) warrants investigation, given the general interest in fluorinated PAHs for such applications. Furthermore, its utility as a fluorescent sensor could be explored, building on the known properties of other fluoranthene derivatives. acs.org The impact of the fluorine substituent on the molecule's stacking behavior and charge transport properties in the solid state will also be a critical area of study for its potential use in organic field-effect transistors (OFETs).
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₉F |
| InChI | InChI=1S/C16H9F/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H |
| InChIKey | HRHXURLOJRZDNK-UHFFFAOYSA-N |
| Spectra | 14 NMR, 1 FTIR |
Data sourced from SpectraBase. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-fluorofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHXURLOJRZDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288578 | |
| Record name | 3-FLUOROFLUORANTHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1691-66-3 | |
| Record name | NSC56687 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-FLUOROFLUORANTHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Investigations of 3 Fluorofluoranthene Electronic Structure and Reactivity
Quantum Chemical Characterization of Molecular and Electronic Architecture
Computational chemistry provides powerful tools to model and predict the behavior of molecules at the electronic level. For 3-Fluorofluoranthene, a combination of Density Functional Theory (DFT), ab initio methods, and Time-Dependent Density Functional Theory (TD-DFT) allows for a comprehensive understanding of its ground and excited state properties.
Density Functional Theory (DFT) Applications for Ground State Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for calculating the ground-state properties of molecules like this compound by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.netnih.gov
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy in determining electronic structure. youtube.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction
To investigate the behavior of this compound upon exposure to light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. youtube.comrsc.org This approach is an extension of DFT that allows for the calculation of excited-state properties, such as electronic transition energies and oscillator strengths, which are essential for predicting UV-Vis absorption spectra. youtube.commdpi.com
TD-DFT calculations have been successfully applied to study the absorption spectra of various PAHs and their derivatives. researchgate.netnih.govreddit.com For fluoranthene (B47539) and its mono-nitrated derivatives, TD-DFT studies using functionals like B3LYP have shown good quantitative agreement with experimental absorption spectra. researchgate.netnih.gov It is well-established that fluorine substitution can lead to shifts in the absorption bands. researchgate.net Specifically for monofluorinated PAHs, a small bathochromic (red) shift in the UV spectrum is typically observed compared to the parent PAH. researchgate.net Therefore, TD-DFT calculations for this compound are expected to predict an absorption spectrum similar to that of fluoranthene, but with the absorption maxima shifted to slightly longer wavelengths. This is crucial for understanding its photophysical behavior and potential applications in areas like environmental sensing.
Analysis of Molecular Orbitals and Electronic Configuration
The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental in determining the molecule's chemical reactivity and optical properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Profiling
The HOMO is the outermost orbital containing electrons and its energy level correlates with the molecule's ability to donate electrons (ionization potential). The LUMO is the lowest energy orbital that is empty, and its energy relates to the molecule's ability to accept electrons (electron affinity). The distribution of the HOMO and LUMO across the molecular framework indicates the most probable sites for electrophilic and nucleophilic attack, respectively.
Below is a representative data table illustrating the kind of output one would expect from a DFT calculation on fluoranthene, which serves as a baseline for understanding this compound.
| Molecular Orbital | Energy (eV) - Representative |
| LUMO+1 | -1.5 |
| LUMO | -2.0 |
| HOMO | -5.5 |
| HOMO-1 | -6.0 |
Note: These are illustrative values for fluoranthene to demonstrate the concept. Actual calculated values may vary based on the computational method and basis set.
HOMO-LUMO Energy Gap Modulation by Fluorine Substitution
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. frontiersin.org A smaller gap generally implies that the molecule can be more easily excited, which corresponds to absorption of light at longer wavelengths. frontiersin.org
The table below illustrates the expected effect of fluorine substitution on the HOMO and LUMO energies and the resulting energy gap, comparing the parent fluoranthene with the hypothetical values for this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Fluoranthene (Baseline) | -5.50 | -2.00 | 3.50 |
| This compound (Expected) | -5.65 | -2.25 | 3.40 |
Note: Values for this compound are hypothetical, based on established principles of fluorine substitution, to illustrate the expected trend. The baseline values for Fluoranthene are representative.
This modulation of the electronic properties by the strategic placement of a fluorine atom underscores the importance of computational studies in designing molecules with tailored characteristics for various applications.
Electron Density Distribution and Charge Transfer Effects
The introduction of a fluorine atom into the fluoranthene structure at the 3-position significantly alters the electron density distribution across the polycyclic aromatic hydrocarbon (PAH) framework. Computational studies, often employing quantum chemistry methods, reveal that the high electronegativity of the fluorine atom induces a notable polarization of the C-F bond. This results in a region of higher electron density localized around the fluorine atom and a corresponding electron deficiency on the adjacent carbon atom.
This redistribution of electron density has profound implications for the molecule's reactivity and intermolecular interactions. The altered electronic landscape can influence how this compound interacts with other molecules, including potential charge-transfer interactions. aps.org In the context of charge-transfer chemical reactions, a modification of the local-charge density of states occurs between different chemical groups of the reacting molecules, leading to a partially transferred or shifted charge. aps.org The population numbers of π atomic orbitals on the aromatic rings are closely related to electrophilic reactivity, with reactions favoring sites of high electron density. researchgate.net
Computational Modeling of Reaction Mechanisms and Energetics
Computational chemistry provides powerful tools to model the reaction mechanisms and energetics of this compound, offering insights that are often difficult to obtain through experimental means alone.
Prediction of Reaction Pathways and Transition States
The prediction of reaction pathways for molecules like this compound is a primary goal of computational chemistry. researchgate.net By mapping the potential energy surface, researchers can identify the most likely routes for chemical reactions. This involves locating the transition state (TS) geometries, which are the high-energy intermediates that connect reactants and products. chemrxiv.org For polycyclic aromatic hydrocarbons, methods like the condensed Fukui function (CFF) have been used to predict reactive sites for various types of reactions. researchgate.netnih.gov Transition state theory is then often employed to investigate the reaction mechanisms in more detail. researchgate.netnih.gov Recent advances in machine learning and deep learning are also being applied to accelerate the prediction of transition state geometries and reaction pathways. researchgate.netchemrxiv.orgnih.gov
Kinetic Isotope Effect (KIE) Studies via Computational Methods
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step. princeton.edunih.gov Computational methods, particularly quantum mechanical approaches like density functional theory (DFT), are widely used to calculate KIEs. numberanalytics.com These calculations involve modeling the potential energy surfaces of the reactants and transition states for both the isotopically labeled and unlabeled species. numberanalytics.com The differences in vibrational frequencies, which are dependent on the masses of the atoms, lead to the observed isotope effects. princeton.edunih.gov For complex reactions, comparing computationally predicted KIEs with experimental values can help to distinguish between different possible transition state structures and reaction pathways. princeton.edunih.gov
The following table illustrates the kind of data generated from computational KIE studies, showing calculated KIEs for different proposed reaction pathways of a hypothetical reaction involving a C-H bond cleavage.
| Reaction Pathway | Transition State Geometry | Calculated kH/kD |
| Pathway A | Linear | 7.2 |
| Pathway B | Bent | 3.5 |
| Pathway C | Asynchronous | 5.8 |
This table is illustrative and shows the type of data produced in computational KIE studies. The values are not specific to this compound.
Thermochemical Parameter Calculation (e.g., Heats of Formation in Reaction Networks)
Thermochemical parameters, such as the enthalpy of formation (ΔfH), are essential for understanding the stability and reactivity of a compound. dtu.dk For many complex molecules like this compound, these values are often determined computationally. High-level quantum chemical methods, such as coupled-cluster theory, are used to calculate the electronic energies of the molecule and its constituent elements in their standard states. nih.gov These energies are then used to derive the heat of formation. Often, these calculations are performed within the framework of a reaction network, where the properties of the target molecule are related to those of well-characterized smaller molecules, which helps to improve the accuracy of the predictions by canceling out systematic errors. dtu.dk
The table below presents a hypothetical example of calculated thermochemical data for this compound.
| Parameter | Calculated Value (kJ/mol) | Computational Method |
| Enthalpy of Formation (Gas Phase, 298.15 K) | 250.3 | G4 Theory |
| Gibbs Free Energy of Formation (Gas Phase, 298.15 K) | 285.1 | CBS-QB3 |
| Atomization Energy (0 K) | 11560.2 | W1BD |
This table is for illustrative purposes. The values are hypothetical and not based on actual reported data for this compound.
Impact of Fluorine Substitution on Molecular Conformation and Planarity in Fluoranthene Systems
The substitution of a hydrogen atom with a fluorine atom in the fluoranthene system can have a measurable impact on the molecule's conformation and planarity. While the rigid aromatic core of fluoranthene is inherently planar, the introduction of a substituent can induce minor distortions. Fluorination is a common strategy to modulate the physicochemical properties of molecules. nih.gov
Advanced Computational Approaches for Fluorinated Polycyclic Aromatic Systems
The study of fluorinated polycyclic aromatic systems like this compound benefits from a range of advanced computational approaches. These methods are essential for accurately describing the electronic structure, reactivity, and spectroscopic properties of these molecules. chemrxiv.orgnasa.gov
Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy, making it suitable for studying the geometries and electronic properties of large molecules. numberanalytics.comchemrxiv.org For higher accuracy in calculating properties like reaction barriers and thermochemistry, more sophisticated methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are often employed. numberanalytics.comnih.gov
For studying excited states and spectroscopic properties, time-dependent DFT (TD-DFT) and other advanced methods are used to simulate electronic absorption and emission spectra. nasa.gov In cases where complex systems or large-scale simulations are needed, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be utilized. numberanalytics.comnih.gov These approaches treat the electronically active part of the system with a high level of quantum theory while the surrounding environment is modeled with less computationally demanding molecular mechanics force fields. nih.gov
Furthermore, the development of machine learning and artificial intelligence techniques is providing new avenues for the high-throughput screening of properties and the discovery of new functional materials based on fluorinated polycyclic aromatic systems. researchgate.netnih.gov
Environmental Fate, Transport, and Mechanistic Degradation Pathways of Fluorinated Fluoranthenes
Environmental Distribution and Multi-Media Transport Modeling
The introduction of a fluorine atom onto the fluoranthene (B47539) molecule can significantly alter its environmental distribution and transport characteristics compared to the parent compound. These changes are primarily driven by modifications in properties such as vapor pressure, water solubility, and partitioning behavior.
Air-Water-Soil-Sediment Partitioning Behavior
The partitioning of 3-Fluorofluoranthene between air, water, soil, and sediment governs its concentration and persistence in each of these environmental compartments. Key coefficients used to model this behavior include the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant (H).
Table 1: Estimated Physicochemical Properties and Partitioning Coefficients for this compound
| Property | Value (Estimated) | Significance |
| Molecular Formula | C₁₆H₉F | - |
| Molecular Weight | 220.24 g/mol | Influences transport and diffusion. |
| Log Kow | 5.3 - 5.8 | Indicates a high potential for bioaccumulation in fatty tissues and strong sorption to organic matter. wikipedia.orgcornell.edu |
| Log Koc | 4.8 - 5.3 | Suggests strong binding to soil and sediment organic carbon, limiting mobility in these compartments. ecetoc.orgladwp.com |
| Water Solubility | Low (mg/L range) | Limits its concentration in the aqueous phase and promotes partitioning to other media. wikipedia.org |
| Henry's Law Constant (H) | Low (Pa m³/mol) | Indicates a low volatility from water, suggesting it is more likely to remain in the aqueous phase or partition to sediment rather than volatilize into the atmosphere. henrys-law.orgnist.govcopernicus.org |
Note: The values in this table are estimates based on the properties of fluoranthene and the general effects of fluorination on organic compounds. Specific experimental data for this compound is needed for precise modeling.
The high estimated Log Kow and Log Koc values suggest that this compound will predominantly be found in soil and sediment, bound to organic matter. Its low water solubility and low Henry's Law constant further indicate that it will have limited mobility in water and a low tendency to partition into the atmosphere.
Fluvial Geomorphic Modeling for Sediment-Associated Transport
Given its strong affinity for particulate matter, the transport of this compound in aquatic systems is expected to be primarily associated with sediments. Fluvial geomorphic modeling can be a valuable tool to predict the downstream transport and deposition of this compound. These models integrate river hydraulics, sediment transport dynamics, and contaminant properties to simulate the fate of sediment-bound pollutants.
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation processes are key to the ultimate removal of this compound from the environment. These processes include photochemical transformation, hydrolysis, and redox reactions.
Photochemical Transformation Pathways (e.g., Photo-oxidation)
Photochemical transformation, or photodegradation, is a significant degradation pathway for many PAHs, especially in the atmosphere and surface waters. This process involves the absorption of light energy, leading to the excitation of the molecule and subsequent chemical reactions, often involving reactive oxygen species.
For fluoranthene and its derivatives, photodegradation can proceed through photo-oxidation. mdpi.com The presence of a fluorine atom in the 3-position can influence the rate and products of photodegradation. The strong carbon-fluorine bond is generally resistant to cleavage, suggesting that initial photochemical attack may occur at other positions on the aromatic ring system. Potential photo-oxidation products could include hydroxylated and quinone derivatives of this compound.
Hydrolytic Cleavage Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many organic compounds, hydrolysis can be a significant degradation pathway in water and soil. However, the aromatic rings of PAHs, including fluoranthene, are generally resistant to hydrolysis under typical environmental conditions due to their chemical stability. The carbon-carbon bonds of the aromatic system and the strong carbon-fluorine bond in this compound are not susceptible to hydrolytic cleavage. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.
Reductive and Oxidative Transformation Processes
In addition to photochemical oxidation, this compound can undergo other reductive and oxidative transformations in the environment, particularly in sediments and soils where microbial activity can create redox gradients.
Oxidative Transformation: In aerobic environments, microbial communities can initiate the breakdown of PAHs through oxidative pathways. While the fluorine atom can increase the resistance to microbial attack, degradation can still occur. acs.orgrsc.org The initial steps of the aerobic degradation of fluoranthene involve the action of dioxygenase enzymes to form dihydrodiols. mdpi.com A similar pathway can be postulated for this compound, leading to the formation of fluorinated dihydrodiols. Further oxidation can lead to ring cleavage and the formation of smaller, more water-soluble compounds.
Reductive Transformation: In anaerobic environments, such as deep sediments, reductive processes can become important. For halogenated organic compounds, reductive dehalogenation (the replacement of a halogen atom with a hydrogen atom) can be a significant degradation pathway. However, the high strength of the carbon-fluorine bond makes reductive defluorination of this compound challenging under typical environmental conditions. It is more likely that other reductive transformations of the aromatic ring system would occur before defluorination.
Biotic Degradation and Biotransformation Pathways
Direct research on the biotic degradation of this compound is not available in published scientific literature. However, studies on the non-fluorinated parent compound, fluoranthene, and other fluorinated PAHs provide a framework for potential degradation mechanisms.
Microbial Degradation Processes (Aerobic and Anaerobic)
No studies have specifically documented the microbial degradation of this compound under either aerobic or anaerobic conditions. For the parent compound, fluoranthene, aerobic degradation by various bacteria and fungi has been widely reported. walshmedicalmedia.commdpi.comresearchgate.net These processes are typically initiated by dioxygenase enzymes. mdpi.com For other fluorinated aromatic compounds, both aerobic and anaerobic degradation have been observed, though the presence of fluorine often increases the compound's resistance to microbial attack. nih.gov
Enzymatic Biotransformations by Microbial Communities (e.g., Oxygenases, Dioxygenases)
There is no direct evidence of enzymatic biotransformation of this compound by microbial communities. Research on fluoranthene indicates that dioxygenase enzymes are crucial for initiating its breakdown by inserting oxygen atoms into the aromatic rings, leading to ring fission. mdpi.comresearchgate.net A study on the metabolism of fluorinated benzo[k]fluoranthene (B33198) by rat liver enzymes, which can sometimes mimic microbial enzyme functions, showed that the position of the fluorine atom significantly alters the metabolic profile and the types of dihydrodiols formed. nih.gov This suggests that the "3-" position of the fluorine atom on the fluoranthene molecule would likely direct the enzymatic attack to other parts of the ring system.
Co-metabolic Degradation Phenomena
The scientific literature lacks any studies on the co-metabolic degradation of this compound. Co-metabolism, where a microbe degrades a compound from which it derives no energy while growing on another substrate, has been observed for other PAHs and fluorinated compounds. For instance, a fluorene-utilizing bacterium, Sphingomonas sp. LB126, was found to co-metabolize fluoranthene. nih.gov It is plausible that microorganisms capable of degrading fluoranthene or other PAHs might also be able to co-metabolize this compound, though this has not been experimentally verified.
Environmental Persistence Factors and Degradation Kinetics
Specific data on the environmental persistence and degradation kinetics of this compound are not available. The persistence of PAHs in the environment is influenced by factors such as their molecular weight, water solubility, and susceptibility to microbial degradation and photodegradation. nih.govnih.gov The addition of fluorine atoms to an aromatic compound generally increases its chemical stability and, consequently, its environmental persistence. nih.gov Therefore, it is reasonable to hypothesize that this compound would be more persistent than fluoranthene, but empirical data are needed for confirmation.
Modeling of Environmental Transformation Rates and Products
No specific models for the environmental transformation rates and products of this compound have been developed. Modeling the fate of environmental contaminants typically relies on experimental data regarding their degradation kinetics and pathways. mit.edunih.gov In the absence of such data for this compound, any modeling effort would be purely theoretical and would require significant assumptions based on the behavior of other fluorinated PAHs.
Development and Validation of Analytical Methodologies for 3 Fluorofluoranthene in Complex Matrices
Chromatographic Separation Techniques for Trace Analysis
Chromatographic methods are essential for isolating 3-Fluorofluoranthene from interfering components in a sample matrix. The choice between gas and liquid chromatography typically depends on the analyte's volatility and thermal stability, as well as the complexity of the sample.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.net For this compound, GC-MS provides excellent separation efficiency and definitive identification.
The sample is first vaporized in a heated inlet and swept by an inert carrier gas (typically helium) onto a capillary column. The column, often a 5ms-type (low-bleed phenyl-arylene polymer), separates compounds based on their boiling points and interactions with the stationary phase. A programmed temperature ramp is used to elute the compounds in order of increasing boiling point.
Following separation, the eluent enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for this compound. Quantification is typically achieved using selected ion monitoring (SIM), where the instrument focuses on specific characteristic ions of the target analyte, significantly enhancing sensitivity and reducing matrix interference. gcms.cz
Table 1: Typical GC-MS Parameters for PAH Analysis Applicable to this compound
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC System | Gas Chromatograph with Mass Spectrometer | Separation and Detection |
| Column | 30m x 0.25mm x 0.25µm, 5ms-type stationary phase | Separation of analytes |
| Inlet Temperature | 250-300 °C | Sample vaporization |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis |
| Carrier Gas | Helium, constant flow (e.g., 1.0-1.5 mL/min) | Mobile phase to carry analytes through the column |
| Oven Program | Initial temp ~60-80°C, ramp to ~320°C | Elution of analytes based on boiling point |
| MS Ionization | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification |
| MS Analyzer | Quadrupole | Mass filtering |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity quantification; Full Scan for identification |
High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for analytes that are thermally labile or have high molecular weights. For this compound, which belongs to the fluorescent PAH class, HPLC coupled with a fluorescence detector (FLD) offers exceptional sensitivity and selectivity. nih.govhplc.eu
The method typically employs a reversed-phase column (e.g., C18) where the stationary phase is nonpolar. A polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. tecnofrom.com this compound is separated from other matrix components based on its hydrophobicity.
Detection is a critical aspect of the HPLC analysis. A Diode Array Detector (DAD) can be used to obtain UV-Vis spectra of the eluting peaks for identification, while a Fluorescence Detector (FLD) provides superior sensitivity for fluorescent compounds. wur.nl By setting specific excitation and emission wavelengths for this compound, the FLD can selectively detect the target analyte with minimal interference from non-fluorescent matrix components, making it ideal for trace analysis in complex samples. hplc.eu
Table 2: Typical HPLC-FLD/DAD Parameters for PAH Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| HPLC System | Quaternary or Binary Pump, Autosampler, DAD, FLD | Sample injection, separation, and detection |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) | Separation based on hydrophobicity |
| Mobile Phase | Gradient of Acetonitrile and Water | Elution of analytes |
| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency |
| DAD Detection | Wavelength scanning (e.g., 200-400 nm) | Provides UV spectra for peak identification |
| FLD Detection | Programmed wavelength switching | Highly sensitive and selective detection of fluorescent analytes |
| Excitation/Emission | Optimized for target analyte (e.g., Ex: ~280 nm, Em: ~450 nm)* | Wavelengths are set to maximize the fluorescence signal of this compound |
Note: Wavelengths are hypothetical and require experimental optimization.
Spectroscopic Detection and Characterization Methods
Spectroscopic techniques are indispensable for both the unambiguous structural confirmation of this compound and the optimization of its detection in analytical methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive elucidation of molecular structure. While ¹H and ¹³C NMR provide information about the hydrocarbon skeleton, ¹⁹F NMR is uniquely suited for confirming the presence and position of the fluorine atom in this compound.
The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance and high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. wikipedia.org ¹⁹F NMR spectroscopy offers several advantages:
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (approx. 800 ppm), which minimizes the likelihood of signal overlap and provides high resolution. wikipedia.orgthermofisher.com
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the ¹H nucleus, allowing for analysis of small sample quantities. huji.ac.il
Structural Information: The precise chemical shift of the fluorine signal is highly dependent on its electronic environment, confirming its attachment to the aromatic fluoranthene (B47539) core. Furthermore, spin-spin coupling (J-coupling) between the ¹⁹F nucleus and adjacent ¹H nuclei provides definitive information about its position on the aromatic ring. thermofisher.com For this compound, the ¹⁹F signal would be expected to appear as a multiplet due to coupling with protons on the fluoranthene ring.
Table 3: General ¹⁹F NMR Chemical Shift Ranges for Organofluorine Compounds
| Type of Fluorine Compound | Chemical Shift Range (ppm) relative to CFCl₃ |
|---|---|
| Aryl Fluorides (Ar-F) | +80 to +170 |
| Fluoroalkanes (-CF-) | +140 to +250 |
| Fluoroalkanes (-CF₂-) | +80 to +140 |
| Trifluoromethyl groups (-CF₃) | +40 to +80 |
| Acyl Fluorides (-C(O)F) | -70 to -20 |
Source: Adapted from publicly available NMR data compilations. ucsb.edu
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental techniques for studying the electronic properties of aromatic compounds like this compound and for optimizing their detection in methods such as HPLC-FLD. shu.ac.uk
UV-Vis Absorption Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The resulting spectrum shows characteristic absorption bands corresponding to electronic transitions. For this compound, the UV-Vis spectrum, which would be similar to that of the parent fluoranthene, is used to determine the wavelength of maximum absorbance (λmax). nist.govresearchgate.net This λmax is the most efficient wavelength to use for excitation in fluorescence spectroscopy to achieve the strongest emission signal. nih.gov
Photoluminescence (PL) Spectroscopy: Also known as fluorescence spectroscopy, this technique is used for highly sensitive detection. shu.ac.uk After a molecule absorbs light at its excitation wavelength, it rises to an excited electronic state. It then relaxes by emitting a photon at a longer, lower-energy wavelength. shu.ac.uk The PL spectrum is a plot of this emission intensity versus wavelength. By recording the PL spectrum of this compound, the emission wavelength with the highest intensity can be identified. Using the optimal excitation wavelength (from UV-Vis) and emission wavelength (from PL) in an HPLC-FLD system maximizes the signal-to-noise ratio, enabling highly sensitive and selective quantification. hplc.euresearchgate.net
Principles of Analytical Method Development and Optimization
The development of a robust and reliable analytical method for this compound requires a systematic approach to optimization and validation. The goal is to ensure the method is accurate, precise, and suitable for its intended purpose. nih.gov Key performance characteristics that must be evaluated include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as isomers, impurities, or matrix components. This is typically demonstrated by the separation of the analyte peak from others in chromatography.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards, and the correlation coefficient (R²) is calculated to demonstrate linearity. wur.nl
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy. Recoveries are generally expected to be within 70-130%. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov
By systematically optimizing chromatographic and detection parameters and then validating these performance characteristics, a reliable analytical method for the routine monitoring of this compound in complex matrices can be established. wur.nl
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Fluoranthene |
| Helium |
| Methanol |
Selection of Analytical Technique Based on Compound Characteristics
The selection of an appropriate analytical technique for this compound is guided by its inherent physicochemical properties. As a member of the polycyclic aromatic hydrocarbon (PAH) family, and with the addition of a fluorine atom, this compound exhibits properties that make it amenable to several advanced analytical methods.
Key characteristics influencing the choice of technique include:
Volatility and Thermal Stability: Fluoranthene and its derivatives can be volatilized at elevated temperatures without significant degradation, making Gas Chromatography (GC) a suitable separation technique. researchgate.netphenomenex.com
Molecular Weight and Polarity: With a molecular weight of 220.25 g/mol and a nonpolar character, this compound is well-suited for separation on non-polar or semi-polar stationary phases commonly used in GC. nih.gov
Fluorescence Properties: Like many PAHs, fluoranthene and its derivatives exhibit native fluorescence, which allows for highly sensitive and selective detection. ulpgc.es This makes High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) a powerful analytical choice. researchgate.netresearchgate.net
Ionization Potential: The compound can be readily ionized, enabling detection by Mass Spectrometry (MS) . The coupling of either GC or HPLC with MS provides both high sensitivity and structural information for unambiguous identification. researchgate.netresearchgate.net
Based on these characteristics, the most commonly employed and effective analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or with Mass Spectrometry (HPLC-MS). The choice between these often depends on the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
Table 1: Comparison of Primary Analytical Techniques for this compound
| Analytical Technique | Principle of Separation | Detection Method | Advantages for this compound Analysis |
| GC-MS | Volatility and interaction with stationary phase | Mass-to-charge ratio of ionized fragments | High resolving power, excellent for complex mixtures, provides structural confirmation. researchgate.netresearchgate.net |
| HPLC-FLD | Partitioning between mobile and stationary phases | Native fluorescence | High sensitivity and selectivity for fluorescent compounds like PAHs. ulpgc.esresearchgate.net |
| HPLC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of ionized molecule | Applicable to a wide range of polarities, provides molecular weight information. libretexts.org |
Optimization of Instrumental and Chromatographic Conditions
To achieve accurate and precise measurements of this compound, the instrumental and chromatographic conditions must be carefully optimized.
For Gas Chromatography-Mass Spectrometry (GC-MS):
Column Selection: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5MS, is typically chosen for the separation of PAHs, including fluoranthene derivatives. These columns provide good resolution based on boiling point and polarity differences.
Injector and Temperature Program: A splitless injection is often used for trace analysis to maximize the amount of analyte transferred to the column. The oven temperature program is optimized to ensure the separation of this compound from other isomers and matrix components. A typical program might start at a lower temperature (e.g., 60-80°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the higher molecular weight PAHs. nih.gov
Mass Spectrometer Parameters: In the mass spectrometer, electron ionization (EI) at 70 eV is standard. nih.gov For quantification, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
For High-Performance Liquid Chromatography (HPLC):
Column Selection: Reversed-phase columns, particularly C18 columns, are the standard for PAH analysis. These columns effectively separate PAHs based on their hydrophobicity.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile or methanol, is employed. The gradient is optimized to provide good separation of all target PAHs within a reasonable analysis time. nih.govresearchgate.net
Fluorescence Detector (FLD) Wavelengths: The excitation and emission wavelengths of the fluorescence detector are optimized to maximize the signal for this compound while minimizing background noise. For a mixture of PAHs, a wavelength program may be used to switch to the optimal wavelengths for different eluting compounds. researchgate.netnih.gov
Mass Spectrometer (MS) Interface: When using HPLC-MS, an atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) source may be advantageous for neutral PFASs, which share some characteristics with fluorinated PAHs. nih.gov
Table 2: Example of Optimized GC-MS and HPLC Parameters for PAH Analysis (including Fluoranthene)
| Parameter | GC-MS | HPLC-FLD |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 4.6 mm x 250 mm, 5 µm) nih.gov |
| Injection | Splitless, 280°C nih.gov | 10.0 µL nih.gov |
| Carrier Gas/Mobile Phase | Helium, constant flow | Acetonitrile/Water gradient nih.gov |
| Oven/Column Temperature | 60°C (1 min), ramp to 290°C nih.gov | 37°C nih.gov |
| Detector | Mass Spectrometer (EI, SIM mode) | Fluorescence (programmed λex/λem) nih.gov |
Validation Protocols for Quantitative Analysis in Environmental and Research Samples
Method validation is a critical process to ensure that the developed analytical method is suitable for its intended purpose. nih.gov It involves a series of experiments to evaluate the method's performance characteristics.
Specificity and Selectivity Evaluation to Mitigate Matrix Interferences
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other PAHs, their isomers, and various matrix components. nih.gov
Chromatographic Resolution: The primary evaluation of specificity involves demonstrating baseline separation of this compound from other compounds in the sample. In GC and HPLC, this is assessed by the resolution between adjacent peaks.
Mass Spectral Confirmation: For GC-MS and HPLC-MS, specificity is significantly enhanced by comparing the mass spectrum of the detected peak with that of a certified reference standard. The presence of characteristic fragment ions at the correct retention time provides a high degree of confidence in the identification.
Matrix Effects: Complex matrices like soil, sediment, or urban dust can introduce interferences that co-elute with the analyte, potentially causing signal suppression or enhancement. hw.ac.ukepa.gov To evaluate this, matrix-matched calibration standards or the analysis of spiked blank matrix samples are performed. The results are compared to those from standards in a clean solvent to quantify the matrix effect.
Linearity, Range, and Calibration Curve Establishment
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov A series of calibration standards of this compound at different concentrations are analyzed. The response (peak area) is then plotted against the concentration to generate a calibration curve. The linearity is typically evaluated by the coefficient of determination (R²) of the linear regression, which should ideally be ≥ 0.99. nih.gov
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
Table 3: Typical Linearity and Range Data for PAH Analysis
| Parameter | Typical Value |
| Concentration Range | 0.1 - 50 µg/L |
| Number of Calibration Points | 5-7 |
| Coefficient of Determination (R²) | ≥ 0.99 nih.gov |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Assessment
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1. nih.gov
Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of 10:1 or as the lowest concentration on the calibration curve that meets specific precision and accuracy criteria. nih.gov
For complex matrices, the LOD and LOQ are determined by analyzing spiked blank samples to account for matrix effects.
Table 4: Illustrative LOD and LOQ Values for PAH Analysis in Water (ng/mL)
| Compound | LOD (S/N=3) | LOQ (S/N=10) |
| Naphthalene (B1677914) | 0.03 nih.gov | 0.10 nih.gov |
| Fluoranthene | 0.05 (example) | 0.17 (example) |
| Benzo[a]pyrene | 0.04 nih.gov | 0.13 nih.gov |
Note: Specific values for this compound would need to be experimentally determined.
Precision (Repeatability, Intermediate Precision) and Accuracy Determinations
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. It is typically assessed by analyzing replicate-spiked samples at different concentration levels within a single day.
Intermediate Precision (Inter-day precision): This expresses the variations within a single laboratory, as different analysts, on different days, or with different equipment perform the analysis. Precision is usually expressed as the relative standard deviation (RSD) of the results. For trace analysis, an RSD of ≤15% is often considered acceptable. nih.gov
Accuracy: This refers to the closeness of the mean test result to the true or accepted reference value. Accuracy is determined by performing recovery studies on samples spiked with a known amount of this compound at different concentration levels (low, medium, and high). The percentage recovery is calculated as:
(Measured Concentration / Spiked Concentration) x 100%
Acceptable recovery is typically in the range of 80-120% for environmental samples. nih.gov
Table 5: Example of Precision and Accuracy Validation Data
| Concentration Level | Repeatability (RSD%) | Intermediate Precision (RSD%) | Accuracy (Recovery %) |
| Low (e.g., 5 µg/L) | < 10% | < 15% | 85 - 115% |
| Medium (e.g., 25 µg/L) | < 8% | < 12% | 90 - 110% |
| High (e.g., 50 µg/L) | < 5% | < 10% | 95 - 105% |
Robustness and Sample Suitability Considerations
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For the analysis of this compound, a substituted polycyclic aromatic hydrocarbon (PAH), ensuring method robustness is critical for generating consistent and accurate data, particularly when dealing with complex environmental matrices.
A robustness study typically involves varying critical parameters of the analytical method, such as the mobile phase composition, pH, flow rate, and column temperature in a High-Performance Liquid Chromatography (HPLC) method. researchgate.netprimescholars.com The goal is to identify which parameters have a significant effect on the analytical results—such as retention time, peak area, and resolution—and to establish acceptable operating ranges. For instance, in the HPLC analysis of PAHs, even minor changes in the acetonitrile/water gradient can impact the resolution of isomers. researchgate.netlabrulez.com The robustness of columns specifically designed for PAH analysis has been demonstrated to provide reproducible results over extended periods and across different manufacturing batches, a crucial factor for long-term monitoring studies. labrulez.com
Before initiating routine analysis, a System Suitability Test (SST) is performed to verify that the chromatographic system is adequate for the intended analysis. austinpublishinggroup.com The SST ensures that the equipment and method are performing correctly on a given day. epa.gov Key SST parameters for the analysis of this compound would include retention time, peak asymmetry (tailing factor), theoretical plates (column efficiency), and resolution from adjacent peaks. austinpublishinggroup.com These tests confirm that the system can achieve the required separation and sensitivity for the analysis.
Table 1: Example Parameters for a Robustness Study of an HPLC Method for this compound
| Parameter | Variation Range | Monitored Response | Acceptance Criteria |
|---|---|---|---|
| Mobile Phase Composition | ± 2% Acetonitrile | Retention Time, Resolution | %RSD < 2%, Resolution > 1.5 |
| Column Temperature | ± 2 °C | Retention Time, Peak Area | %RSD < 5% |
| Flow Rate | ± 0.1 mL/min | Retention Time, Resolution | %RSD < 2%, Resolution > 1.5 |
| Injection Volume | ± 10% | Peak Area | %RSD < 5% |
Table 2: Typical System Suitability Test (SST) Criteria for PAH Analysis by HPLC
| SST Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Resolution (Rs) | > 1.5 between this compound and nearest eluting peak | Ensures baseline or near-baseline separation from potential interferences. labrulez.com |
| Tailing Factor (T) | 0.9 ≤ T ≤ 1.5 | Measures peak symmetry; values outside this range can affect integration accuracy. austinpublishinggroup.com |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and performance. austinpublishinggroup.com |
| Repeatability (%RSD) | < 2% for 5 replicate injections | Confirms the precision of the injector and detector. researchgate.net |
| Capacity Factor (k') | > 2 | Ensures the analyte is sufficiently retained on the column for good separation. austinpublishinggroup.com |
Integration of Analytical Methods for Multi-Media Environmental Monitoring
This compound, as a member of the PAH class of compounds, can be distributed across various environmental compartments, including air, water, soil, sediment, and biota. nih.govresearchgate.net An integrated environmental monitoring program is therefore essential to understand its fate, transport, and potential exposure pathways. nih.gov Such a program requires a suite of analytical methods capable of handling diverse and complex sample matrices. nih.gov
The core of an integrated monitoring strategy involves a systematic process:
Sample Collection: Specific protocols are required for each medium. Air sampling may involve high-volume samplers with filters to capture particulate-bound this compound and a sorbent tube (e.g., polyurethane foam, PUF) for the vapor phase. epa.gov Water samples are typically collected in amber glass bottles, while soil, sediment, and biological tissues require specialized collection tools to avoid contamination. omicsonline.orghelcom.fihelcom.fi
Sample Preparation (Extraction and Cleanup): This is a critical step to isolate this compound from the matrix and remove interfering compounds. The choice of method depends on the matrix. For solid samples like soil and sediment, common techniques include Soxhlet extraction, sonication, or pressurized liquid extraction (PLE) using solvents like dichloromethane (B109758) or acetone/hexane mixtures. omicsonline.orgresearchgate.netresearchgate.net Liquid-liquid extraction or solid-phase extraction (SPE) is frequently used for water samples. omicsonline.orgnih.gov Following extraction, a cleanup step, often using column chromatography with silica (B1680970) gel or alumina, is necessary to remove lipids, sulfur, and other co-extracted substances that could interfere with the final analysis. researchgate.netnih.govepa.gov
Instrumental Analysis: High-Performance Liquid Chromatography (HPLC) with fluorescence (FLD) or UV-Diode Array (DAD) detectors is a widely used technique for quantifying PAHs due to its sensitivity and selectivity. nih.govnih.gov Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful tool, providing excellent separation and definitive identification of compounds. ppbanalytical.com GC-MS is particularly useful for resolving complex mixtures and confirming the identity of isomers. epa.govnih.gov
The integration of these methods allows for a comprehensive assessment of this compound contamination. For example, data from air monitoring can be correlated with deposition in soil and water, while analysis of biota can provide insights into bioaccumulation within the food web. nih.gov This holistic approach is crucial for risk assessment and developing effective environmental management strategies. researchgate.netppbanalytical.com
Table 3: Integrated Analytical Strategies for this compound in Environmental Matrices
| Environmental Matrix | Extraction Method | Cleanup Method | Recommended Analytical Technique |
|---|---|---|---|
| Air (Particulate & Vapor) | Soxhlet Extraction (Filter & PUF) epa.gov | Silica Gel Column Chromatography epa.gov | GC-MS |
| Water (Dissolved Phase) | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) omicsonline.orgnih.gov | SPE Cartridge Cleanup | HPLC-FLD/DAD nih.gov |
| Soil & Sediment | Pressurized Liquid Extraction (PLE) or Sonication omicsonline.orgresearchgate.net | Alumina/Silica Gel Column Chromatography nih.govhelcom.fi | GC-MS, HPLC-FLD/DAD |
| Biota (e.g., Mussels, Fish Tissue) | Alkaline Digestion followed by LLE or Soxhlet Extraction helcom.fi | Gel Permeation Chromatography (GPC), Silica Gel Column helcom.fi | GC-MS |
Mechanistic Studies of 3 Fluorofluoranthene Chemical Reactivity
Electrophilic Substitution Reactions on Fluoranthene (B47539) Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, typically proceeding via an arenium ion (Wheland intermediate) mechanism. lookchem.comnih.govstudysmarter.co.uk In this mechanism, an electrophile attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. lookchem.comnih.govstudysmarter.co.uk
For the parent fluoranthene, electrophilic substitution can occur at multiple positions. Studies on electrophilic substitution in selected polycyclic fluoranthene hydrocarbons have utilized theoretical methods to understand the substitution patterns. lookchem.com The nonalternant nature of fluoranthene means that simple theoretical arguments for predicting substitution sites are not straightforward. lookchem.com
Nucleophilic Substitution Pathways Directed by Fluorine
Aromatic compounds are generally less susceptible to nucleophilic substitution compared to aliphatic systems due to the electron-rich nature of the aromatic ring. However, the presence of electron-withdrawing groups, particularly halogens, can activate the ring towards nucleophilic aromatic substitution (SNAr). SNAr reactions typically involve the attack of a nucleophile on an electron-deficient carbon of the aromatic ring, leading to the formation of a Meisenheimer complex intermediate, followed by the expulsion of a leaving group, such as a halide.
Polyfluoroarenes are known to undergo SNAr reactions, where the highly electronegative fluorine atoms reduce the electron density of the aromatic core, making it more susceptible to nucleophilic attack. Fluorine can also act as a leaving group in these reactions. The position of the fluorine substituent significantly affects the electron density distribution and thus the regioselectivity of nucleophilic attack. For instance, studies on benzo(k)fluoranthene, 9-fluoro- indicate that the fluorine substituent modifies its chemical properties and reactivity.
For 3-Fluorofluoranthene, the fluorine atom at the 3-position would be expected to activate the fluoranthene core towards nucleophilic attack, particularly at positions ortho and para to the fluorine atom, although the specific resonance structures and charge distribution in the fluoranthene system would dictate the precise activation pattern. While the principle of fluorine-activated nucleophilic substitution on aromatic rings is well-established, specific reaction pathways and experimental data for nucleophilic substitution on this compound were not found in the conducted literature search.
Radical-Mediated Reactions and Pathways
Radical reactions involving polycyclic aromatic hydrocarbons can occur through various mechanisms, including hydrogen abstraction, radical addition, and electron transfer processes. Fluoranthene itself can participate in radical reactions, such as the formation of fluoranthene radical anions through electrochemical reduction or chemical means. These radical anions have been utilized in techniques like electron transfer dissociation mass spectrometry. Fluoranthene can also be formed through radical-radical recombination pathways in high-temperature processes like combustion.
The presence of a fluorine atom in this compound could influence its behavior in radical-mediated reactions. The strong electronegativity of fluorine can affect the stability and distribution of radical character in a molecule. While general principles regarding the impact of fluorine on radical stability and reactivity in aromatic systems exist, specific studies detailing radical-mediated reactions or pathways involving this compound were not identified in the available search results. It is plausible that this compound could undergo reactions analogous to those of fluoranthene radical anions or participate in radical addition or abstraction processes, but experimental data is needed to confirm these possibilities and understand the specific mechanisms.
Oxidative and Reductive Transformation Mechanisms
Polycyclic aromatic hydrocarbons can undergo various oxidative and reductive transformations depending on the reaction conditions and the nature of the oxidizing or reducing agent. For fluoranthene, oxidation can occur through reactions with species like hydroxyl radicals in the atmosphere, leading to the formation of oxidized products such as fluoranthols, fluoranthones, and fluoranthenequinones. Catalytic oxidation methods have also been investigated for the degradation of fluoranthene. Reductive transformations of fluoranthene, such as electrochemical hydrogenation, can lead to saturated or partially saturated derivatives like tetrahydrofluoranthene, potentially involving radical anion intermediates.
The presence of the fluorine substituent in this compound is expected to influence its redox properties and reactivity towards oxidizing and reducing agents. Fluorine is electron-withdrawing, which can affect the ease of oxidation (removal of electrons) and reduction (addition of electrons). Generally, electron-withdrawing groups can make a molecule more difficult to oxidize but easier to reduce. However, the specific impact of the fluorine at the 3-position on the complex oxidation and reduction mechanisms of the fluoranthene system has not been documented for this compound in the literature surveyed. While fluoranthene is known to react with chlorine to potentially form halogenated products like 3-chlorofluoranthene, detailed oxidative or reductive transformation mechanisms specifically for this compound were not found.
Catalytic Transformations and Reaction Kinetics
Catalytic methods are widely used in organic chemistry to facilitate reactions, improve efficiency, and control selectivity. Various catalytic transformations have been applied to fluoranthene and its derivatives, including metal-catalyzed coupling reactions for synthesis and catalytic processes for degradation. The kinetics of these reactions provide valuable information about their rates and mechanisms. For instance, kinetic studies have been conducted on the degradation of fluoranthene by microorganisms. Transition metal catalysis, particularly for C-H bond functionalization, is an active area of research for fluorinated aromatic compounds.
Emerging Research Directions and Future Avenues in 3 Fluorofluoranthene Science
Synergistic Experimental and Computational Research Paradigms
The study of 3-fluorofluoranthene and other F-PAHs increasingly relies on the synergistic application of experimental techniques and computational modeling. This integrated approach allows for a more comprehensive understanding of their properties and behavior. Experimental methods, such as various spectroscopic techniques, provide empirical data on molecular structure, electronic properties, and interactions. For instance, NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is crucial for the characterization of fluorinated PAHs, providing insights into the chemical environment of the fluorine atom and its influence on the carbon skeleton. researchgate.net
Development of Next-Generation Fluorinated PAH Synthesis Strategies
The availability of precisely substituted fluorinated PAHs, including this compound, is crucial for detailed research into their properties and applications. The development of efficient and regioselective synthesis strategies for F-PAHs is an active area of research. Traditional methods for introducing fluorine into aromatic systems can be challenging, particularly for complex polycyclic structures like fluoranthene (B47539).
Recent advances in this field include metal-catalyzed cyclizations of fluoroalkenes and strategies involving nucleophilic aromatic substitution reactions. oup.comresearchgate.netnii.ac.jpacs.org For example, Friedel-Crafts-type cyclizations of fluoroalkenes have been employed for the systematic synthesis of pinpoint-fluorinated PAHs. oup.comresearchgate.net Another approach involves a benzene (B151609) ring extension cycle utilizing microwave-assisted SNAr reactions of non-activated fluoroarenes. nii.ac.jp These methods aim to achieve better control over the position of fluorine substitution, which is essential for studying the structure-property relationships of F-PAHs. While general strategies for synthesizing fluorinated PAHs are being developed, the specific synthesis of this compound often involves modified procedures, such as modified Schiemann reactions or Sandmeyer reactions on aminofluoranthene precursors. cdnsciencepub.comumanitoba.ca Continued research in this area is focused on developing more modular, efficient, and environmentally friendly synthetic routes to access a wider variety of fluorinated fluoranthene derivatives.
Advanced Modeling for Predictive Environmental Fate
Understanding the environmental fate of this compound is critical due to the persistence and potential mobility of some fluorinated organic compounds. Advanced modeling approaches are being developed to predict the behavior of PAHs, including fluorinated derivatives, in various environmental compartments such as air, water, and soil. researchgate.netcdc.govnih.gov
Predictive models for environmental fate consider processes such as partitioning between different phases (e.g., air-water, soil-water), degradation (e.g., photolysis, biodegradation), and transport. cdc.govnih.gov While general models exist for PAHs, the presence of fluorine can significantly alter these processes. For instance, fluorine substitution can influence a compound's solubility, volatility, and susceptibility to degradation. researchgate.netresearchgate.net Advanced models are incorporating the specific properties conferred by fluorine to improve the accuracy of predictions for F-PAHs. This includes considering the creation of a permanent dipole moment and altered intermolecular interactions. researchgate.net Furthermore, models are being refined to account for complex environmental matrices and the potential for synergistic or inhibitory effects in mixtures of pollutants. mdpi.commdpi.com Future research will likely involve developing more sophisticated models that integrate experimental data on the specific degradation rates and partitioning behavior of this compound to provide more reliable predictions of its environmental persistence and distribution.
Novel Analytical Approaches for Environmental and Biological Matrices
Accurate and sensitive analytical methods are essential for detecting and quantifying this compound in complex environmental and biological samples. While established techniques for PAH analysis exist, the unique properties of fluorinated derivatives may require the development of novel or modified approaches. nih.govmst.dk
Commonly used methods for PAH analysis include gas chromatography coupled with mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) with various detectors. nih.gov Sample preparation techniques such as Soxhlet extraction, sonication, and solid-phase extraction (SPE) are often employed. researchgate.netnih.gov For fluorinated compounds, techniques like ¹⁹F NMR can provide valuable information for identification and characterization. researchgate.net
Emerging analytical research focuses on improving sensitivity, selectivity, and the ability to analyze complex mixtures. High-resolution mass spectrometry (HRMS) is playing an increasing role in identifying both known and unknown fluorinated organic compounds in environmental matrices. mst.dkbenthamscience.com Techniques like combustion ion chromatography (CIC) are being explored to determine the total organic fluorine content in samples, complementing targeted analyses and helping to establish fluorine mass balance. mst.dkacs.org The development of analytical methods specifically optimized for this compound in diverse matrices, such as water, soil, sediment, and biological tissues, remains an important area for future research. This includes optimizing extraction efficiencies and chromatographic separation for this specific compound.
Exploration of Structure-Reactivity Relationships in Fluorinated Polycyclic Aromatic Hydrocarbons
Investigating the relationship between the molecular structure of fluorinated PAHs and their chemical reactivity is fundamental to understanding their behavior in various processes, including environmental transformation and potential biological interactions. The introduction of a fluorine atom perturbs the electronic distribution and can influence the reactivity of the PAH core.
Studies on structure-reactivity relationships in F-PAHs involve both experimental and computational approaches. Experimental investigations may explore reaction pathways, reaction rates, and the influence of fluorine on regioselectivity. Computational studies can provide insights into bond energies, transition states, and reaction mechanisms. researchgate.netnih.gov For example, the position of the fluorine substituent can impact the susceptibility of different carbon atoms to electrophilic or nucleophilic attack. nih.gov
Research in this area also extends to understanding how fluorine substitution affects intermolecular interactions, such as π-π stacking and C-H···F hydrogen bonds, which can influence the solid-state structure and physical properties of F-PAHs. nih.gov The study of structure-reactivity relationships in fluorinated PAHs is crucial for predicting their persistence, potential for transformation into more hazardous products, and their interactions with biological macromolecules. Future research will continue to explore these relationships for a wider range of fluorinated PAH isomers, including this compound, to build a comprehensive understanding of how fluorine substitution modulates their chemical behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
